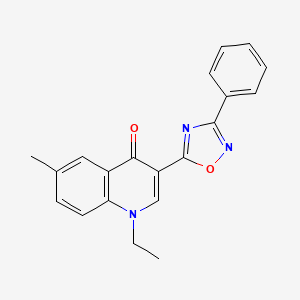

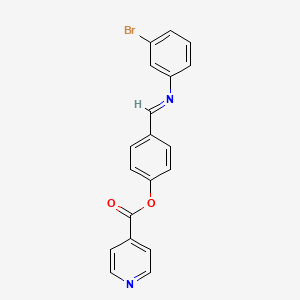

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

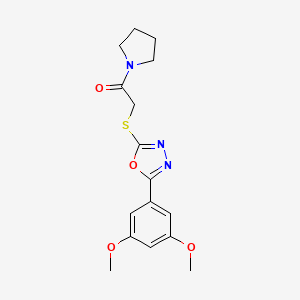

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EMOQ, is a chemical compound that has drawn the attention of many researchers due to its potential applications in various fields. EMOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and a carbonyl group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities

The chemical compound has not been directly mentioned in available literature. However, compounds with similar structures, particularly those incorporating quinoline and oxadiazole rings, have been synthesized and evaluated for various biological activities. For instance, quinoline derivatives have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, showcasing promising activity in in vivo models (Wagle, Adhikari, & Kumari, 2008). Furthermore, quinolin-4-one derivatives, closely related to the compound of interest, have been synthesized and demonstrated significant antimicrobial properties (Hassan, Abdel‐kariem, & Ali, 2017), highlighting the potential of such compounds in addressing bacterial and fungal infections.

Antioxidant Properties

Compounds bearing the quinolinone backbone have also been identified for their antioxidant capabilities. For example, novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine derivatives have been synthesized and evaluated for their antioxidant activities, with some showing higher activities than standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017). This indicates the potential of oxadiazole-quinoline derivatives in combating oxidative stress, which is implicated in numerous diseases.

Anticancer Research

The structural motif of 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one shares similarities with compounds that have been explored for anticancer activities. Specifically, isoxazole-quinoline derivatives have been synthesized and assessed for their ability to inhibit cancer cell growth, showing promise as anticancer agents (Abad et al., 2021). These findings suggest that further exploration of similar compounds could yield new insights into their potential therapeutic uses in oncology.

Antiprotozoal and Antimicrobial Effects

Quinoline-oxadiazole hybrids have been investigated for their antiprotozoal and antimicrobial effects. A study on newer quinoxaline-oxadiazole hybrids highlighted their antimicrobial and antiprotozoal activities, with some compounds being lethal for protozoal species like Trypanosoma cruzi (Patel et al., 2017). This indicates the potential of such compounds in treating diseases caused by protozoal pathogens and their utility in antimicrobial therapy.

Eigenschaften

IUPAC Name |

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-23-12-16(18(24)15-11-13(2)9-10-17(15)23)20-21-19(22-25-20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYWVVKJQMHDKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dimethyl-6-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2512076.png)

![6-Ethyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2512082.png)

![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}-1-(4-chlorophenyl)urea](/img/structure/B2512083.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)